N,N-dibenzylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-19(17,18)16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDZTFKJCLZTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dibenzylmethanesulfonamide
Established Synthetic Routes
The synthesis of N,N-dibenzylmethanesulfonamide is predominantly achieved through a well-documented condensation reaction. While this remains the principal route, the broader field of organic chemistry offers alternative strategies that could potentially be optimized for its production.
Condensation of Dibenzylamine (B1670424) with Methanesulfonyl Chloride
The most established method for preparing this compound involves the direct condensation of dibenzylamine with methanesulfonyl chloride. researchgate.net This reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758). In a representative procedure, dibenzylamine is treated with methanesulfonyl chloride, leading to the formation of the target sulfonamide and hydrochloric acid, which is scavenged by an excess of the starting amine or an auxiliary base.
The crude product from this reaction is commonly purified using column chromatography on silica (B1680970) gel with dichloromethane as the eluent. This process yields this compound as white crystals with a high purity and a melting point recorded between 83–85°C. researchgate.net
Reaction Conditions for the Condensation of Dibenzylamine with Methanesulfonyl Chloride
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Dibenzylamine, Methanesulfonyl Chloride | researchgate.net |
| Solvent | Dichloromethane | researchgate.net |
| Purification | Column Chromatography (Silica Gel) | researchgate.net |
| Eluent | Dichloromethane | researchgate.net |
| Yield | 96% | researchgate.net |
| Product Form | White Crystals | researchgate.net |
| Melting Point | 83-85 °C | researchgate.net |
Alternative Synthetic Pathways and Optimization Strategies
While the condensation of dibenzylamine and methanesulfonyl chloride is the standard, other synthetic methods prevalent in amide and sulfonamide chemistry present potential alternative routes. The Mitsunobu reaction, for instance, is a powerful tool for converting alcohols into a wide range of functional groups, including esters and other derivatives, by reacting them with a nucleophile, triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.orgmdpi.com This reaction has been successfully applied to construct benzamides from benzoic acids and amines. nih.gov Although not specifically documented for this compound, a theoretical pathway could involve the reaction of methanesulfonamide (B31651) (as the nucleophile) with dibenzyl alcohol.
Another potential alternative involves the use of N-silylamines. Sulfonamides have been prepared in high yields by reacting N-silylamines with sulfonyl chlorides. nih.gov This method can be performed without a solvent and allows for the recovery of the trimethylsilyl (B98337) chloride byproduct. nih.gov Applying this to the target compound would involve reacting N,N-dibenzyl-N-(trimethylsilyl)amine with methanesulfonyl chloride.
Furthermore, modern one-pot syntheses offer streamlined alternatives. Oxidative coupling of thiols and amines has emerged as a direct method for creating sulfonamides, bypassing the need for pre-functionalized starting materials like sulfonyl chlorides. rsc.org These strategies, while not explicitly reported for this compound, represent fertile ground for future synthesis optimization efforts. nih.govnih.gov
Unintentional Synthesis and Mechanistic Considerations
The synthesis of this compound can be influenced by the purity and origin of its precursors. In one documented instance, the methanesulfonyl chloride used for the synthesis was itself the product of an unintentional reaction. researchgate.net It was formed from methyl sulfide, sulfuryl chloride, and acetic acid when an excess of sulfuryl chloride was used. researchgate.net Under normal reactant ratios, the primary product would be methanesulfinyl chloride. researchgate.net
Green Chemistry Approaches and Sustainable Synthesis Protocols
There is a growing emphasis on developing environmentally benign synthetic methods for sulfonamides. While no specific green chemistry protocols have been published for this compound, general principles from related syntheses are applicable.
Key strategies in green sulfonamide synthesis include:
Solvent-Free Mechanochemistry : A one-pot, solvent-free mechanochemical approach using a ball mill has been developed for other sulfonamides. This method involves the tandem oxidation-chlorination of disulfides followed by amination. rsc.org
Greener Solvents : The use of water as a solvent, often in combination with bases like potassium carbonate, has been optimized for the synthesis of other sulfonamide derivatives. nih.govscilit.com Water is considered the most environmentally friendly solvent, and its use can significantly improve the green potential of a process. mdpi.com Other eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also being explored as replacements for hazardous volatile organic compounds (VOCs). nih.gov
Energy-Efficient Methods : Microwave-assisted and ultrasound-assisted syntheses have been shown to be effective and rapid methods for producing certain sulfonamides, often using water as a green reaction medium. nih.gov
These approaches, which focus on reducing waste, using safer chemicals, and improving energy efficiency, provide a framework for developing a more sustainable synthesis protocol for this compound. organic-chemistry.org
Scale-Up Considerations and Process Chemistry Aspects
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several process chemistry challenges. nih.govillinois.edu The laboratory-scale purification via column chromatography is not practical for large-scale production. Therefore, developing a robust process that yields a product of high purity directly from the reaction or through a simple crystallization step is crucial.
Flow chemistry offers a promising solution for the scale-up of such syntheses. thieme.deyoutube.com Continuous flow systems provide significant advantages over traditional batch reactors, including:
Enhanced Safety : Superior control over reaction temperature and pressure, which is critical for managing potentially exothermic reactions. youtube.com
Improved Consistency : Precise control over reaction parameters like stoichiometry and mixing ensures reproducible, high-quality product with minimal batch-to-batch variation. youtube.com
Increased Throughput : Flow reactors can be operated for extended periods, enabling higher productivity and facilitating multi-kilogram scale production. researchgate.netresearchgate.net
Access to Novel Chemistry : The ability to safely handle highly reactive intermediates and hazardous reagents in situ can open up new synthetic routes that are inaccessible in batch processing. nih.govrsc.org
For this compound, a continuous flow process could involve pumping solutions of dibenzylamine and methanesulfonyl chloride through a T-mixer into a heated or cooled reactor coil. The product stream could then be subjected to in-line purification or directed to a crystallization vessel. This approach would address key scale-up challenges related to mixing, heat transfer, and process control, ultimately leading to a more efficient and scalable manufacturing process. nih.gov
Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional structure of crystalline materials. nih.govyoutube.com By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can deduce the arrangement of atoms within the crystal lattice. This method was employed to elucidate the detailed structural features of N,N-dibenzylmethanesulfonamide.
Determination of Crystal System and Space Group
The analysis of the diffraction data for this compound revealed that it crystallizes in the orthorhombic system. researchgate.netnih.gov The specific space group was determined to be P2₁2₁2₁, which is a non-centrosymmetric space group. researchgate.netresearchgate.net This space group indicates the presence of three mutually perpendicular twofold screw axes as the symmetry elements within the crystal lattice.
Unit Cell Parameters and Asymmetric Unit
The unit cell is the fundamental repeating unit of a crystal lattice. For this compound, the dimensions of the orthorhombic unit cell at a temperature of 293 K were determined to be:
a = 6.0948 (1) Å
b = 13.4498 (4) Å
c = 17.1293 (4) Å
Volume (V) = 1404.15 (6) ų researchgate.netnih.gov
The unit cell contains four molecules (Z = 4) of this compound. researchgate.netnih.gov The asymmetric unit, which is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations, consists of a single molecule of the compound.
Molecular Conformation and Geometry
The determined bond lengths and angles within the this compound molecule are consistent with those expected for similar sulfonamide structures. researchgate.netnih.govnih.gov Key bond lengths include the S=O, S-N, and S-C bonds of the sulfonamide group. nsf.gov The geometry around the sulfur atom is approximately tetrahedral.
Table 1: Selected Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| S1—O1 | 1.432 (1) |
| S1—O2 | 1.435 (1) |
| S1—N1 | 1.638 (2) |
| S1—C1 | 1.751 (2) |
| N1—C8 | 1.474 (2) |
| N1—C2 | 1.478 (2) |
Table 2: Selected Bond Angles for this compound
| Atoms | Angle (°) |
|---|---|
| O1—S1—O2 | 118.9 (1) |
| O1—S1—N1 | 107.5 (1) |
| O2—S1—N1 | 107.4 (1) |
| O1—S1—C1 | 108.9 (1) |
| O2—S1—C1 | 108.3 (1) |
| N1—S1—C1 | 105.3 (1) |
| C8—N1—C2 | 116.4 (1) |
| C8—N1—S1 | 119.5 (1) |
| C2—N1—S1 | 120.9 (1) |
Table 3: Selected Torsion Angles for this compound
| Atoms | Angle (°) |
|---|---|
| C1-S1-N1-C2 | -71.1 (1) |
| C1-S1-N1-C8 | 96.8 (1) |
| S1-N1-C2-C3 | -78.5 (2) |
| S1-N1-C8-C9 | 85.6 (2) |
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is characterized by molecules arranged in antiparallel arrays along the c-axis. researchgate.netnih.gov In this arrangement, the methyl group of one molecule is positioned between the two phenyl rings of an adjacent molecule. researchgate.netnih.gov The sulfonyl oxygen atoms protrude alternately in opposite directions along these arrays. researchgate.netnih.gov While there is no evidence of classical hydrogen bonding, the crystal structure is stabilized by weak C-H···O and C-H···N interactions. researchgate.netnih.gov Additionally, there is some stacking of the benzene (B151609) rings between molecules along the a and b axes. researchgate.netnih.gov
Table 4: Intermolecular Interactions in this compound
| Interaction | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| C-H···O | C14—H14···O1 | 0.97 | 2.59 | 3.453 (2) | 149 |
| C-H···O | C7—H7···O2 | 0.97 | 2.62 | 3.501 (2) | 151 |
| C-H···N | C8—H8A···N1 | 0.97 | 2.65 | 3.238 (2) | 120 |
Spectroscopic Characterization Techniques (Methods, Not Data)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds like this compound. ipb.pt The technique is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of atoms such as hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net
¹H NMR: This experiment identifies the different types of protons in the molecule based on their chemical shift (δ). For this compound, one would expect distinct signals for the methyl protons, the methylene (B1212753) (CH₂) protons of the benzyl (B1604629) groups, and the aromatic protons on the phenyl rings. The integration of these signals corresponds to the number of protons of each type, and spin-spin coupling patterns reveal which protons are adjacent to one another. ipb.pt
¹³C NMR: This technique provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals would be expected for the methyl carbon, the methylene carbons, and the various aromatic carbons. researchgate.net
2D NMR Techniques: More complex structures and definitive assignments are achieved using two-dimensional NMR experiments. core.ac.uk
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to piece together spin systems within the molecule. core.ac.uk
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.ptcore.ac.uk
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comyoutube.com Each functional group has a characteristic absorption frequency range. uhcl.edu For this compound, the key functional groups are the sulfonamide and the aromatic rings.
Analysis of related N-(substituted phenyl)-methanesulphonamides provides expected ranges for the characteristic vibrational modes. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| SO₂ | Asymmetric Stretch | 1331–1317 researchgate.net |
| SO₂ | Symmetric Stretch | 1157–1139 researchgate.net |
| S-N | Stretch | 926–833 researchgate.net |
| C-H (aromatic) | Stretch | ~3100–3000 youtube.com |
| C-H (aliphatic) | Stretch | ~3000–2850 youtube.com |
The absence of a distinct N-H stretching band (typically around 3300 cm⁻¹) would confirm the N,N-disubstituted nature of the sulfonamide. researchgate.net
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of a compound with high precision and can provide structural information through the analysis of fragmentation patterns. nih.gov
For this compound, MS would be used to:
Determine Molecular Weight: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the intact molecule, confirming its elemental formula (C₁₅H₁₇NO₂S). nih.gov
Analyze Fragmentation: When the ionized molecules break apart within the mass spectrometer, they form characteristic fragment ions. The pattern of these fragments provides a fingerprint that can be used to deduce the structure of the molecule. For example, a common fragmentation pathway for this compound would be the loss of a benzyl group or cleavage at the S-N bond, providing evidence for the different components of the structure. Bottom-up mass spectrometric methods are commonly employed, where the molecule is fragmented and the resulting pieces are analyzed to reconstruct the original structure. nih.gov
Reactivity and Chemical Transformations of N,n Dibenzylmethanesulfonamide
Cleavage and Deprotection Strategies
The dibenzylamino group is a common protecting group for primary amines, and its subsequent removal is a critical step in many synthetic pathways. The cleavage of the bonds within the N,N-dibenzylmethanesulfonamide framework can be achieved through several methods, each with its own specific conditions and applications.
Catalytic hydrogenation is a widely employed and "green" method for the deprotection of N-benzyl groups due to the straightforward removal of the heterogeneous catalyst by filtration. nih.gov This process, known as hydrogenolysis, involves the cleavage of the C-N bonds by reaction with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.govmdma.ch
The reaction proceeds by adding the N-benzyl compound and a catalyst like 10% Pd/C to a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). mdma.ch A source of hydrogen is then introduced. This can be hydrogen gas, often under atmospheric (balloon) pressure or elevated pressure, or a transfer hydrogenation reagent like ammonium (B1175870) formate, which generates hydrogen in situ. mdma.chsciencemadness.org The debenzylation yields methanesulfonamide (B31651) and toluene (B28343) as the byproduct.
One challenge with this method is the potential for the amine substrate and product to act as catalyst poisons, which can slow down the reaction. nih.govsciencemadness.org To mitigate this, the reaction is sometimes performed in an acidified solution, for example, by adding hydrochloric acid (HCl) to the ethanol solvent, which converts the amine to its salt and reduces its coordinating ability to the palladium surface. sciencemadness.org
Table 1: Conditions for Catalytic Hydrogenation-based N-Benzyl Deprotection
| Catalyst | Hydrogen Source | Solvent | Additive | Temperature | Typical Reaction Time | Ref |
|---|---|---|---|---|---|---|
| 10% Pd-C | Ammonium Formate | Methanol | None | Reflux | 6-10 minutes | mdma.ch |
| Pd/C | H₂ (gas) | Ethanol | HCl | Room Temp. | Varies | sciencemadness.org |
| Pd/C + Nb₂O₅/C | H₂ (gas) | Methanol | None | 50 °C | 1-3 hours | nih.gov |
The N-benzyl groups in this compound are relatively robust and resistant to cleavage under mild acidic conditions. However, cleavage can be achieved using strong Brønsted or Lewis acids, often at elevated temperatures. This stability contrasts with more activated benzyl (B1604629) groups, such as the p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) groups, which are designed for easier acid-labile removal. nih.gov
The acid-catalyzed cleavage proceeds via protonation of the sulfonamide, followed by the departure of a stable benzyl carbocation. The stability of this carbocation is the key determinant of the reaction's facility. Unsubstituted benzyl groups form a less stable carbocation compared to those with electron-donating substituents like methoxy (B1213986) groups. Consequently, harsher conditions are required for the deprotection of this compound compared to its PMB-substituted counterparts. nih.gov For instance, a catalytic amount of bismuth(III) triflate, Bi(OTf)₃, can efficiently cleave N-PMB sulfonamides at 85 °C, a transformation that is significantly more difficult for an unsubstituted N-benzyl group. nih.gov A comprehensive review of sulfonamide cleavage and rearrangement highlights various acidic conditions that can be employed. acs.org
Table 2: Relative Ease of Acid-Catalyzed C-N Bond Cleavage in Tertiary Sulfonamides
| N-Substituent | Activating Feature | Relative Ease of Cleavage | Typical Acidic Condition | Ref |
|---|---|---|---|---|
| Benzyl | None (unactivated) | Difficult | Strong acid (e.g., TFA, H₂SO₄), high temp. | nih.gov |
| p-Methoxybenzyl (PMB) | Electron-donating group | Easy | Catalytic Bi(OTf)₃, 85 °C | nih.gov |
| Cinnamyl | Forms resonance-stabilized cation | Easy | Catalytic Bi(OTf)₃, 85 °C | nih.gov |
Cleavage of this compound can also occur via nucleophilic attack. These reactions typically target the electrophilic sulfur atom of the sulfonyl group, leading to the cleavage of the sulfur-nitrogen (S-N) bond. The sulfonate group is an excellent leaving group due to the resonance stabilization of the resulting anion. youtube.com
While the S-N bond in sulfonamides is generally strong, certain powerful nucleophiles or specific reaction conditions can effect its cleavage. For example, reactions with highly reactive intermediates like benzynes, generated thermally, can lead to S-N bond cleavage in tertiary sulfonamides. nih.gov The reaction proceeds through a zwitterionic intermediate which can then undergo desulfonylation. nih.gov
Another approach is reductive cleavage using a potent electron donor. A photoactivated neutral organic super electron donor has been shown to cleave challenging arenesulfonamides. nih.gov However, the study noted that N,N-dialkyl arenesulfonamides were resistant to cleavage under thermal conditions with a similar donor, indicating that activation, such as through photochemistry, is necessary to overcome the high stability of the S-N bond in these substrates. nih.gov
Reactions at the Sulfonyl Group
The sulfur atom in this compound is in its highest oxidation state (+6) and is highly electrophilic. This is due to the electron-withdrawing effects of the two oxygen atoms and the nitrogen atom. Consequently, the primary reaction at the sulfonyl group is nucleophilic substitution at the sulfur center. scispace.comacs.org
As discussed previously (Sec. 4.1.3), this pathway typically results in the cleavage of the S-N bond, as the dibenzylamide anion is a viable leaving group under certain conditions. The sulfonyl group itself is generally very stable and unreactive towards many common reagents, which is a key reason for the widespread use of sulfonamides as protecting groups. nih.gov
However, under specific circumstances, the entire sulfonyl group can participate in reactions. For instance, in reactions with thermally generated benzynes, tertiary sulfonamides can undergo processes that result in sulfonyl transfer to an adjacent carbon atom, alongside the more common desulfonylation pathway. nih.gov This demonstrates that while direct transformation of the S=O bonds is rare, the entire functional group can be involved in complex rearrangements.
Reactions Involving the Dibenzylamino Moiety
Beyond deprotection, the dibenzylamino moiety can participate in other chemical transformations. While the nitrogen atom is tertiary and generally non-nucleophilic due to steric hindrance and the electron-withdrawing nature of the sulfonyl group, the adjacent benzylic C-H bonds offer sites for reactivity.
Copper-catalyzed amidation reactions have been shown to functionalize benzylic C-H bonds in the presence of a sulfonamide group. organic-chemistry.org While this is typically used to form sulfonamides, similar principles could potentially be applied to functionalize the benzylic positions of this compound itself.
Furthermore, the nitrogen atom of the sulfonamide can act as an intramolecular nucleophile. In reactions where a reactive electrophilic center is generated elsewhere in the molecule, the sulfonamide nitrogen can participate in cyclization. For example, tertiary sulfonamides tethered to a benzyne (B1209423) precursor react intramolecularly, with the nitrogen atom attacking the benzyne to form a zwitterionic intermediate that leads to the formation of saturated nitrogen heterocycles like indolines and tetrahydroquinolines. nih.gov
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.commasterorganicchemistry.com In reactions involving this compound or related structures, the bulky and electronically defined sulfonamide group can exert significant control over the reaction's outcome.
A prominent example of this control is seen in copper-catalyzed Heck-type reactions. A study on the reaction of unactivated alkenes with N-fluoro-sulfonamides demonstrated that the regioselectivity of the product could be completely switched by the choice of additives. nih.gov Although the substrate is an N-fluoro-sulfonamide, the behavior illustrates the powerful directing effects of the sulfonamide group that would be relevant to this compound derivatives.
In this system, the reaction between an alkene and the sulfonamide can lead to either vinyl or allylic products, which are regioisomers. The study found that employing an alcohol as a solvent favors the formation of the vinyl product with high regioselectivity. In contrast, the addition of a carboxylate additive switches the selectivity to favor the allylic product. nih.gov This control is attributed to how the different additives interact with the copper(III) intermediate in the catalytic cycle, thereby dictating which β-hydrogen is eliminated. nih.gov Such principles highlight how the sulfonamide moiety can be used as a strategic element to direct the outcome of reactions at other sites within a molecule.
Table 3: Additive-Controlled Regioselectivity in the Heck-Type Reaction of Sulfonamides
| Alkene Substrate | Additive/Solvent | Product Type | Regioisomeric Ratio (vinyl:allylic) | Ref |
|---|---|---|---|---|
| 1-Octene | ⁱBuOH (solvent) | Vinyl | > 20 : 1 | nih.gov |
| 1-Octene | PivOK (additive) | Allylic | 1 : >20 | nih.gov |
| 1-Octene | No additive/NMP | β-Lactam | - | nih.gov |
Applications and Synthetic Utility in Advanced Organic Chemistry
Role as an Intermediate in the Synthesis of Complex Molecules
While N,N-dibenzylmethanesulfonamide is a known and characterizable chemical entity, a comprehensive review of scientific literature does not reveal documented instances of its widespread use as a key intermediate in the total synthesis of complex natural products or pharmaceutically active compounds. Its structural stability suggests potential as a building block; however, specific applications in this regard are not prominently reported.
Utility as a Precursor for Nitrogen-Containing Scaffolds
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, making their synthesis a central theme in organic chemistry. nih.govnih.gov Conceptually, a molecule like this compound could serve as a precursor to such scaffolds. The benzyl (B1604629) groups could potentially be functionalized or cleaved, and the sulfonamide nitrogen could be incorporated into a heterocyclic ring system. However, there is a lack of specific examples in the scientific literature demonstrating the practical application of this compound for the synthesis of nitrogen-containing heterocycles. nih.govbeilstein-journals.orgresearchgate.net
Investigation as a Protecting Group or Masking Agent for Amines
The protection of amines is a fundamental strategy in multi-step organic synthesis. researchgate.netnih.gov Sulfonamides, in general, are recognized as robust protecting groups for primary and secondary amines due to their stability under a range of reaction conditions. nih.gov The N,N-dibenzyl substitution pattern is also a known strategy for amine protection. researchgate.net Despite these general principles, this compound itself is not widely cited as a standard protecting group in the chemical literature.
For a compound to be an effective protecting group, its introduction and removal must be high-yielding and orthogonal to other functional groups present in the molecule. researchgate.net The synthesis of this compound from dibenzylamine (B1670424) and methanesulfonyl chloride is straightforward. researchgate.netsapub.org However, specific, optimized conditions for the cleavage of the methanesulfonyl group from a dibenzylated nitrogen to regenerate the free amine are not well-documented for this particular compound. General methods for sulfonamide cleavage often require harsh reductive or acidic conditions, which can limit their applicability in the synthesis of sensitive molecules. nih.gov
Orthogonal protection schemes, where one protecting group can be removed selectively in the presence of others, are crucial for the synthesis of complex molecules. While various sulfonamides have been explored in orthogonal strategies, there is no specific information in the reviewed literature detailing the use of the N,N-dibenzylmethanesulfonyl group in such a capacity.
Potential as a Ligand Precursor in Transition Metal Catalysis
Sulfonamide derivatives have been investigated as ligands for transition metal catalysts, where the nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center. These complexes have found applications in various catalytic transformations. While the this compound structure contains potential donor atoms, there is a lack of published research demonstrating its use as a ligand precursor for the development of transition metal catalysts.
Applications in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. Some MCRs are known to incorporate sulfonamides as one of the components. These reactions often leverage the nucleophilicity of the sulfonamide nitrogen. However, a review of the relevant literature does not provide specific examples of this compound being utilized as a reactant in any established multi-component reactions.
Mechanistic Insights and Theoretical Investigations
Computational Chemistry Studies
Computational chemistry provides a powerful lens for understanding the behavior of molecules at the atomic level. For N,N-dibenzylmethanesulfonamide, these studies would offer significant insights into its intrinsic properties and reactivity.
Density Functional Theory (DFT) Calculations on Stability and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a popular and versatile tool in computational chemistry. researchgate.net DFT calculations for this compound would focus on determining its ground-state electronic structure to understand its stability.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. The distribution of electron density, calculated through Natural Bond Orbital (NBO) analysis, would reveal the nature of the bonding within the molecule, including any charge transfer and hyperconjugative interactions. researchgate.net These calculations would help in understanding the polarity of the molecule and identifying the most electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest energy unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Conformational Analysis via Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds, particularly the C-N and S-N bonds. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. nih.gov
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. nih.gov This would reveal the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformations is essential as the molecule's shape can significantly influence its physical properties and biological activity. The flexibility of the benzyl (B1604629) groups and the geometry around the sulfonamide nitrogen would be of particular interest.
Reaction Pathway Elucidation and Transition State Analysis
To understand how this compound participates in chemical reactions, computational methods can be used to map out potential reaction pathways. This involves identifying the transition state—the highest energy point along the reaction coordinate that connects reactants to products. wikipedia.org Transition state theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org
For a potential transformation of this compound, such as its hydrolysis or reaction with a nucleophile, DFT calculations can be employed to locate the structure and energy of the transition state. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor governing the reaction rate. wikipedia.org For example, studies on analogous compounds like β-sultams (sulfonyl analogues of β-lactams) have shown that computational analysis of transition states can reveal detailed mechanistic information, such as the degree of bond-making and bond-breaking at the highest point of the reaction energy profile. nih.gov
Kinetic Studies of Transformations Involving this compound
Kinetic studies involve experimentally measuring the rates of chemical reactions to understand reaction mechanisms. For this compound, such studies would quantify how quickly it is consumed or formed under various conditions (e.g., different temperatures, solvents, or pH levels).
While no specific kinetic data for reactions involving this compound were found, a typical study might investigate its hydrolysis. The rate of disappearance of the sulfonamide could be monitored over time using techniques like HPLC or NMR spectroscopy. By determining the reaction order with respect to the reactants and the effect of catalysts, one could deduce the mechanism of the transformation. For instance, kinetic studies on the reaction of benzyl chloride with N,N-dimethylaniline have been used to probe the influence of solvent on reaction rates. nih.gov
Table 2: Illustrative Kinetic Data for a Hypothetical Reaction
| Reactant Concentration (M) | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 0.1 | 25 | 1.2 x 10⁻⁴ |
| 0.2 | 25 | 1.2 x 10⁻⁴ |
| 0.1 | 40 | 3.5 x 10⁻⁴ |
Note: This table presents hypothetical data for a first-order reaction to illustrate the type of information gained from kinetic studies.
Structure-Reactivity Relationship (SAR) Studies for Analogues
Structure-Reactivity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its reactivity or biological activity. For this compound, an SAR study would involve synthesizing a series of analogues and comparing their properties.
Analogues could be created by modifying the benzyl groups (e.g., adding substituents to the aromatic rings) or by changing the alkyl group on the sulfonyl moiety. For example, introducing electron-withdrawing or electron-donating groups on the phenyl rings would alter the electronic properties of the entire molecule. The reactivity of these analogues in a specific reaction would then be measured. A quantitative SAR (QSAR) analysis could then correlate these changes in reactivity with physicochemical parameters of the substituents, providing a predictive model for the design of new compounds with desired properties. Such studies are common in medicinal chemistry to optimize the potency of drug candidates.
Derivatives and Analogues of N,n Dibenzylmethanesulfonamide
Synthesis and Characterization of Substituted N,N-Dibenzylmethanesulfonamides
The synthesis of the parent compound, N,N-dibenzylmethanesulfonamide, is achieved through a direct and efficient method. The established procedure involves the reaction of methanesulfonyl chloride with dibenzylamine (B1670424). researchgate.netnih.gov This reaction is typically carried out in a suitable solvent such as dichloromethane (B109758), yielding the desired product in high purity and yield. researchgate.netnih.gov One reported synthesis gave this compound as white crystals with a yield of 96% and a melting point of 83–85°C. researchgate.netnih.gov
The synthesis of substituted N,N-dibenzylmethanesulfonamides can be approached using similar principles. For instance, a two-step synthetic process is commonly employed for the preparation of N-substituted N-benzylsulfonamides. nsf.gov This involves the initial reaction of a sulfonyl chloride with a primary amine to form a secondary sulfonamide, which is then subsequently benzylated to yield the tertiary sulfonamide. nsf.gov This methodology allows for the introduction of various substituents on one of the benzyl (B1604629) groups, enabling the creation of a library of derivatives.
The characterization of this compound and its derivatives relies on standard analytical techniques. The molecular structure of this compound has been determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system. researchgate.netnih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for confirming the structure of newly synthesized derivatives. nsf.gov For example, in the characterization of related N-substituted sulfonamides, 1H NMR and 13C NMR spectroscopy are used to identify the chemical environment of protons and carbons, while mass spectrometry confirms the molecular weight of the compound. nsf.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.36 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.0948 (1) |
| b (Å) | 13.4498 (4) |
| c (Å) | 17.1293 (4) |
| Volume (ų) | 1404.15 (6) |
| Z | 4 |
Data sourced from Datta et al. (2008). researchgate.netnih.gov
Structure-Activity/Reactivity Relationships in Related N,N-Dialkylsulfonamides
The relationship between the structure of N,N-dialkylsulfonamides and their reactivity is a key area of investigation. The nature of the substituents on the nitrogen atom significantly influences the electronic and steric properties of the sulfonamide group, thereby affecting its reactivity.
Studies on the biodegradation of sulfonamides have shown that the N-substituents play a crucial role in the cleavage of the S-N and S-C bonds. nih.gov While this is a biological process, the underlying chemical principles are relevant. The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density around the sulfonyl group and the nitrogen atom, impacting the strength of the adjacent bonds. nih.gov For instance, substituents that increase the electron-donating potential can enhance the rate of certain reactions. nih.gov
The steric bulk of the N-alkyl groups also plays a significant role. Large, bulky groups can hinder the approach of reactants to the sulfonamide nitrogen or the sulfonyl sulfur, thereby decreasing the rate of reaction. This steric hindrance is a critical factor in designing synthetic routes and predicting reaction outcomes for substituted N,N-dibenzylmethanesulfonamides.
Exploration of N-Alkyl/Aryl Variations and Their Impact on Chemical Properties
Varying the N-alkyl and N-aryl substituents in sulfonamides allows for the fine-tuning of their chemical properties, such as solubility and lipophilicity. These properties are critical in various applications of chemical compounds.
Studies on a series of sulfonamide derivatives have demonstrated that modifications to the molecular structure, including the nature of substituents, have a significant impact on solubility in different solvents. researchgate.net For example, the introduction of different substituents on the phenyl ring of adamantane/memantine sulfonamides was found to alter their solubility in aqueous buffers, 1-octanol, and n-hexane. researchgate.net The solubility of these compounds was correlated with their melting properties, which is a measure of the crystal lattice energy, and their hypothetical distribution coefficient, which is a measure of solvation. researchgate.net
The lipophilicity of sulfonamides, often expressed as the partition coefficient (log P), is also heavily influenced by the N-substituents. Research on alkylimino-substituted sulfonamides has shown that the log P value increases with the number of carbon atoms in the alkyl chain. acs.org This follows the general principle that increasing the hydrocarbon character of a molecule increases its lipophilicity.
Furthermore, the introduction of different functional groups as N-substituents can lead to changes in other physicochemical properties. A structure-property relationship study on N-acylsulfonamides and their bioisosteres revealed that replacing the N-acylsulfonamide moiety can modulate acidity, permeability, and intrinsic solubility. nih.gov While this compound is not an N-acylsulfonamide, the principle that N-substituents significantly impact these fundamental chemical properties is broadly applicable.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methanesulfonyl chloride |
| Dibenzylamine |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide |
| N-arylsulfonamides |
| Adamantane sulfonamide derivatives |
| Memantine sulfonamide derivatives |
Future Research Directions and Perspectives
Development of Novel Synthetic Applications
The sulfonamide functional group is a cornerstone in organic synthesis and medicinal chemistry, serving as a versatile precursor and a key pharmacophore. frontiersrj.comresearchgate.net Future research should focus on establishing N,N-dibenzylmethanesulfonamide as a valuable building block for the synthesis of more complex molecular architectures.
A primary avenue of exploration involves leveraging the N-benzyl groups. Benzyl (B1604629) groups are widely used as protecting groups for amines in multi-step syntheses because they can be removed under various conditions, notably through catalytic hydrogenation. acs.orgnih.gov The hydrogenative deprotection of this compound would yield methanesulfonamide (B31651), a primary sulfonamide. Primary sulfonamides are crucial synthetic intermediates that can be readily functionalized through N-alkylation or N-arylation to produce a diverse library of secondary and tertiary sulfonamides. acs.org This two-step sequence—synthesis of the dibenzyl derivative followed by deprotection and subsequent functionalization—could offer a robust route to novel sulfonamide-based compounds.
Furthermore, the rigid yet conformationally flexible dibenzylamino moiety could be exploited in the design of novel ligands for catalysis or as scaffolds for constructing molecules with specific three-dimensional orientations. The inherent structure of this compound makes it an attractive starting point for developing compounds that could interact with biological macromolecules or participate in host-guest chemistry.
Advanced Mechanistic Investigations
A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and discovering new chemical reactivity. nih.gov For this compound, several areas warrant advanced mechanistic investigation. While the synthesis from dibenzylamine (B1670424) and methanesulfonyl chloride is straightforward, studies into the reaction kinetics and the influence of catalysts could lead to improved efficiency and yield.
Future studies could focus on the mechanisms of transformations involving this molecule. For instance, the catalytic debenzylation process is often assumed to follow standard pathways, but detailed studies using kinetic analysis, isotopic labeling, and computational modeling could reveal nuances specific to this substrate. acs.org Understanding the precise mechanism of N-C bond cleavage could allow for the development of more selective and efficient deprotection methods, which is crucial for its application as a synthetic intermediate. nih.gov
Moreover, investigating the mechanism of potential new reactions, such as the transition-metal-catalyzed C-H activation of the benzyl groups, would be a frontier of research. researchgate.netrsc.org Such studies would involve identifying the active catalytic species, characterizing reaction intermediates, and determining the rate-limiting steps, providing fundamental insights that could guide the development of novel functionalization strategies.
Green and Sustainable Synthetic Development
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. The traditional synthesis of this compound often relies on conventional organic solvents like dichloromethane (B109758) and potentially hazardous reagents. Future research should prioritize the development of more sustainable synthetic routes.
The following table provides a conceptual comparison between a traditional synthetic route and a potential greener alternative.
| Parameter | Traditional Synthesis | Hypothetical Green Synthesis |
| Starting Materials | Dibenzylamine, Methanesulfonyl Chloride | Dibenzylamine, Thiol or Disulfide rsc.orgresearchgate.net |
| Solvent | Dichloromethane (Chlorinated) | Water, Ethanol (B145695), or Solvent-free (Mechanochemistry) rsc.orgresearchgate.net |
| Oxidant/Reagent | Pre-formed, moisture-sensitive sulfonyl chloride | In situ generation using NaDCC·2H₂O or electrochemistry chemistryworld.comresearchgate.net |
| Workup | Solvent extraction, column chromatography | Filtration, precipitation researchgate.net |
| Waste Generation | High (organic solvents, byproducts) | Low (reduced solvent use, higher atom economy) |
This table is illustrative and based on general principles of green chemistry applied to sulfonamide synthesis.
Exploration of New Chemical Transformations
Beyond its use as a synthetic intermediate via debenzylation, the this compound structure is ripe for the discovery of new chemical transformations. Research in this area would focus on activating and functionalizing different parts of the molecule to create novel derivatives.
One exciting direction is the late-stage functionalization of the benzyl groups through C-H bond activation. researchgate.net Transition-metal catalysis could enable the selective introduction of functional groups at the benzylic or aromatic positions of the benzyl rings. rsc.org This approach would provide direct access to a wide array of complex derivatives from a simple starting material, bypassing the need for multi-step syntheses involving pre-functionalized precursors.
Another innovative area involves transformations of the sulfonamide group itself. Recent developments in photocatalysis have shown that sulfonamides can be converted into sulfonyl radical intermediates. acs.orgnih.gov These highly reactive species can then participate in a variety of bond-forming reactions, such as additions to alkenes, allowing for the construction of complex sulfones. acs.org Similarly, methods for the reductive cleavage of the S-N bond could be applied to convert the sulfonamide into sulfinate anions and an amine, which are versatile synthetic handles for further diversification. chemrxiv.org
Computational Design of Functional Derivatives
In silico methods are powerful tools for accelerating the discovery and optimization of functional molecules. nih.gov Computational chemistry can be used to predict the properties of novel this compound derivatives, guiding synthetic efforts toward compounds with the highest potential for specific applications, such as in medicinal chemistry or materials science. nih.govoaji.net
A future research program could involve the creation of a virtual library of this compound analogs. This would be achieved by systematically modifying the core structure in a computer, for example, by adding various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) to the aromatic rings or by altering the length and nature of the sulfonyl alkyl group.
These virtual compounds could then be subjected to computational screening. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations could be employed to predict their biological activity against specific protein targets or to estimate their physicochemical properties (e.g., solubility, electronic properties). researchgate.netmdpi.combohrium.com For instance, derivatives could be designed and docked into the active site of a target enzyme to predict binding affinity and guide the synthesis of potential inhibitors. nih.govoaji.net This computational-first approach saves significant time and resources by prioritizing the synthesis of the most promising candidates.
The table below illustrates a hypothetical computational screening workflow.
| Derivative Structure (Modification) | Target Property | Computational Method | Predicted Outcome |
| 4,4'-difluoro-N,N-dibenzylmethanesulfonamide | Enzyme Inhibition | Molecular Docking | High binding affinity score |
| 4,4'-dimethoxy-N,N-dibenzylmethanesulfonamide | Solubility | DFT Solvation Model | Improved aqueous solubility |
| N,N-dibenzyl-ethanesulfonamide | Electronic Band Gap | DFT Calculation | Altered HOMO-LUMO gap for materials application |
| 3,3'-dichloro-N,N-dibenzylmethanesulfonamide | Metabolic Stability | ADMET Prediction nih.gov | Predicted resistance to metabolic degradation |
This table represents a conceptual framework for designing and screening virtual derivatives of this compound.
Q & A
Q. What are the established synthetic routes for N,N-dibenzylmethanesulfonamide, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution between dibenzylamine and methanesulfonyl chloride in dichloromethane. A 2:1 molar ratio of dibenzylamine to methanesulfonyl chloride ensures complete reaction, yielding a white crystalline product after purification by silica gel chromatography (eluent: dichloromethane). Purity (>95%) is confirmed by melting point (83–85°C) and single-crystal X-ray diffraction . Excess sulfuryl chloride in methanesulfonyl chloride synthesis must be avoided to prevent sulfinyl-to-sulfonyl oxidation side reactions .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction reveals an orthorhombic system (space group P222) with unit cell parameters a = 6.0948 Å, b = 13.4498 Å, c = 17.1293 Å, and Z = 3. The sulfonamide group adopts a tetrahedral geometry, with antiparallel molecular packing along the c-axis. The methyl group of one molecule interacts with the phenyl rings of adjacent molecules via van der Waals forces, stabilizing the lattice . Key bond lengths include S–O (1.433–1.442 Å) and S–N (1.636 Å) .
Q. What spectroscopic techniques are critical for verifying the compound’s structure?
- NMR : H NMR shows resonances for benzyl protons (δ 4.15–4.30 ppm, multiplet) and methylene protons (δ 3.85 ppm, singlet). C NMR confirms sulfonamide carbon at δ 52.3 ppm.
- IR : Strong absorptions at 1325 cm (S=O asymmetric stretch) and 1150 cm (S=O symmetric stretch) .
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 275.36 (M) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic outcomes, such as unintended sulfonyl vs. sulfinyl products?
Methanesulfonyl chloride synthesis requires precise stoichiometry: excess sulfuryl chloride (4:1 ratio to methyl disulfide) ensures full oxidation to the sulfonyl derivative. Deviations (e.g., 3:1 ratio) yield sulfinyl chloride intermediates. Reaction monitoring via H NMR or Raman spectroscopy detects residual reactants, enabling real-time adjustments .
Q. What strategies optimize this compound’s reactivity in nucleophilic substitution or coupling reactions?
The sulfonamide’s electron-withdrawing nature activates the sulfur center for nucleophilic attack. For example:
Q. How does computational modeling predict the compound’s biological interactions?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties, such as charge distribution on the sulfonyl group, which correlates with enzyme inhibition (e.g., carbonic anhydrase). Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, guiding structure-activity relationship (SAR) studies .
Q. What experimental designs validate the compound’s role as a biochemical probe?
- Enzyme Inhibition Assays : Measure IC values against metalloenzymes (e.g., matrix metalloproteinases) using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm competitive vs. allosteric inhibition .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
